1,2,3,4-tetrahydronaphthalene-2-thiol

Vue d'ensemble

Description

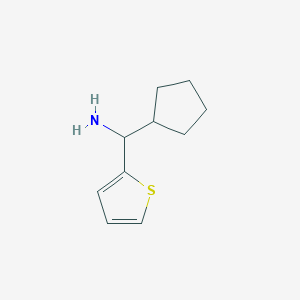

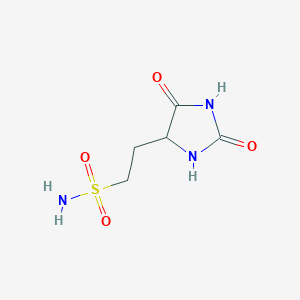

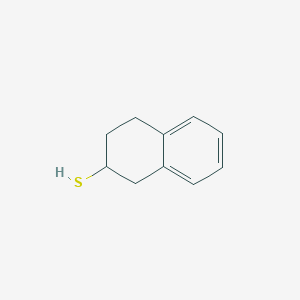

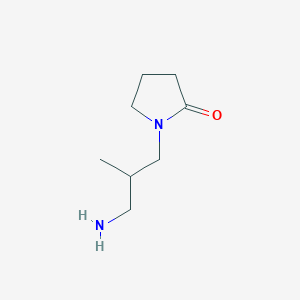

1,2,3,4-Tetrahydronaphthalene-2-thiol is a chemical compound with the molecular weight of 164.27 . It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene . Naphthalene is a hydrocarbon and is a constituent of petroleum and coal tar .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H12S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 . The compound has a bicyclic structure, similar to its parent compound, 1,2,3,4-tetrahydronaphthalene .Safety and Hazards

1,2,3,4-Tetrahydronaphthalene-2-thiol is a chemical compound and should be handled with care. While specific safety data for this compound is not available, tetralin, a related compound, is known to be combustible and can cause skin and eye irritation. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Mécanisme D'action

Target of Action

It’s structurally similar to 1,2,3,4-tetrahydronaphthalene (tetralin), which is known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to tetralin, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Tetralin, a structurally similar compound, is known to be involved in coal liquefaction and as an alternative to turpentine in paints and waxes .

Result of Action

Similar compounds like tetralin have been reported to cause skin and eye irritation, and are suspected of causing cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4-tetrahydronaphthalene-2-thiol. For instance, temperature and pH can affect the compound’s stability and interaction with its targets . Additionally, it’s toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydronaphthalene-2-thiol interacts with various enzymes and proteins in biochemical reactions. For instance, microbial pathways vary, with Pseudomonas stutzeri AS39 hydroxylating this compound and Corynebacterium sp. strain C125 employing dioxygenation . These interactions underscore the diverse enzymatic capabilities across bacterial species when metabolizing this compound .

Cellular Effects

Due to its lipophilic nature, this compound exhibits toxicity by accumulating within biological membranes, altering their structure and function . Concentrations exceeding 100 μM are particularly toxic to microbial cultures .

Molecular Mechanism

The molecular mechanism of this compound involves hydroxylation and dioxygenation. Pseudomonas stutzeri AS39 initiates degradation by hydroxylating the alicyclic ring of this compound, facilitating subsequent oxidation steps . In contrast, Corynebacterium sp. strain C125 employs a dioxygenation strategy, where it first introduces oxygen molecules into the aromatic ring structure of this compound before cleaving it at the extradiol position .

Metabolic Pathways

The metabolic pathways of this compound involve various enzymes and cofactors. For instance, Pseudomonas stutzeri AS39 and Corynebacterium sp. strain C125 showcase specialized biodegradation pathways .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUAXZJWUTXYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

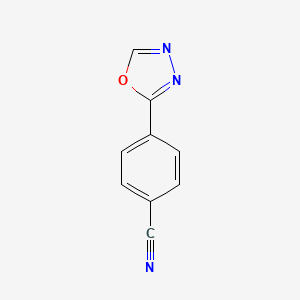

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)

![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)

![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)